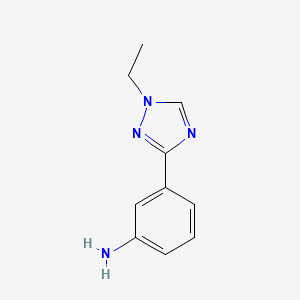

3-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12N4 |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

3-(1-ethyl-1,2,4-triazol-3-yl)aniline |

InChI |

InChI=1S/C10H12N4/c1-2-14-7-12-10(13-14)8-4-3-5-9(11)6-8/h3-7H,2,11H2,1H3 |

InChI Key |

IXGQILUSMKWJCN-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=NC(=N1)C2=CC(=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 1 Ethyl 1h 1,2,4 Triazol 3 Yl Aniline

Strategic Approaches to the Synthesis of 1,2,4-Triazole-Aniline Systems

The construction of 1,2,4-triazole-aniline systems involves the methodical assembly of the heterocyclic triazole ring and its linkage to the aniline (B41778) framework. Synthetic strategies can be broadly categorized by the order in which these key components are assembled, either by forming the triazole ring on a pre-existing aniline derivative or by coupling a pre-formed triazole with an aniline precursor.

The synthesis of the target compound fundamentally relies on the availability of appropriately functionalized precursors. Key starting materials include a source for the ethyl group, the triazole ring's nitrogen backbone, and the 3-aminophenyl moiety.

One common route involves starting with aniline derivatives. researchgate.netcyberleninka.ru For the target molecule, a logical precursor is 3-aminobenzonitrile (B145674) or a related compound where the nitrile group can participate in the triazole ring formation. Another critical precursor is ethylhydrazine, which provides both the N1-ethyl substituent and a nitrogen atom for the triazole core. Alternatively, derivatization might begin with isomeric hydroxyacetanilides, which can be alkylated and subsequently deprotected to yield aniline precursors. researchgate.net The synthesis of aniline propergyloxy derivatives, for example, has been achieved through the alkylation of hydroxyacetanilides with propargyl bromide, followed by the removal of the amino group's protecting acetyl group. researchgate.net

The formation of the 1,2,4-triazole (B32235) ring is the cornerstone of the synthesis. Various cyclization methodologies have been developed, with [3+2] cycloaddition reactions being a prominent and versatile strategy. researchgate.netresearchgate.net These reactions involve the combination of a three-atom component with a two-atom component to form the five-membered triazole ring. For instance, a mechanochemical copper-catalyzed [3+2] cycloaddition of azinium-N-imines with nitriles offers a solventless and efficient route to 1,2,4-triazole derivatives. researchgate.net Another approach involves the 1,3-dipolar cycloaddition of nitrile ylides with diazonium salts, which is distinguished by its mild, copper-catalyzed conditions. researchgate.net

Alternative cyclization strategies include:

From Amidines: Amidines can serve as precursors, undergoing oxidative functionalization and cyclization. isres.org A catalytic system involving a copper catalyst and an oxidant like O₂ can be used to synthesize 1,3-disubstituted 1,2,4-triazoles from amidines and various reaction partners. isres.org

From Hydrazones: Hydrazones are popular precursors that can react with amines under metal-free, aerobic oxidative conditions to yield 1,2,4-triazoles. isres.org This reaction proceeds through a cascade of C-H functionalization, C-N bond formations, and oxidative aromatization. isres.org

Oxidative Cyclization: Trifluoroacetimidohydrazides can undergo I₂-mediated oxidative cyclization, using DMF as a carbon source, to form 3-trifluoromethyl-1,2,4-triazoles. isres.org Similarly, the cyclization of 1,2,4-triazenes can be achieved using common oxidizing agents like NaClO or Ca(ClO)₂ to yield 1,3,5-trisubstituted 1,2,4-triazoles. researchgate.net

In the context of 3-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline, a plausible route involves the reaction of an N-ethylated amidine derived from 3-aminobenzonitrile with hydrazine, or the cyclization of a pre-formed N-ethyl-N'-(3-cyanobenzoyl)hydrazine derivative.

The integration of the aniline moiety can be achieved either before or after the formation of the triazole ring. When the aniline is part of the initial precursor, as in using 3-aminobenzonitrile, the cyclization reaction directly yields the final aniline-triazole product.

Alternatively, a post-cyclization coupling strategy can be employed. This involves synthesizing a 1-ethyl-3-halo-1,2,4-triazole intermediate. This halogenated triazole can then be coupled with aniline or a protected aniline derivative using metal-catalyzed cross-coupling reactions. While direct C-N cross-coupling methods for aniline synthesis exist, they often rely on pre-functionalization of the aromatic component. researchgate.net Copper-mediated reactions of N-tosylhydrazones with anilines have been reported for the synthesis of 1,2,3-triazoles, highlighting the utility of copper catalysts in forming C-N bonds involving anilines and triazole precursors. frontiersin.orgnih.gov The synthesis of aniline derivatives of 1,2,3-triazoles has been successfully carried out using a copper-catalyzed reaction in a mixture of DMF and water. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement in Academic Synthesis

Optimizing reaction conditions is crucial for maximizing product yield and purity. Key parameters that are typically varied include the choice of catalyst, solvent, base, and reaction temperature.

For the synthesis of 1,2,4-triazole systems, copper catalysts are frequently employed. isres.orgfrontiersin.org For instance, the synthesis of 3,5-disubstituted-1,2,4-triazoles has been achieved using a copper-catalyzed one-pot method from amides and nitriles. nih.gov In other cases, metal-free conditions are preferred, utilizing catalysts like iodine or proceeding without any catalyst under thermal or microwave conditions. researchgate.netfrontiersin.orgmdpi.com The choice of base is also critical; organic bases like triethylamine (B128534) or inorganic bases such as K₃PO₄ are commonly used to facilitate deprotonation and cyclization steps. isres.orgorganic-chemistry.org

Solvents can significantly influence reaction rates and outcomes. While DMF is a common solvent for triazole synthesis, researchgate.netisres.org solventless, mechanochemical methods are emerging as an environmentally friendly alternative. researchgate.net The table below summarizes typical parameters investigated during the optimization of 1,2,4-triazole synthesis.

Table 1: Parameters for Optimization of 1,2,4-Triazole Synthesis

| Parameter | Variations Explored | Rationale and Potential Outcome | Source(s) |

|---|---|---|---|

| Catalyst | Copper salts (CuI, CuCl₂, CuSO₄), Iodine (I₂), Silver (Ag(I)), Metal-free | Catalyzes cycloaddition and C-N coupling steps; influences regioselectivity and reaction rate. Metal-free options improve environmental profile. | researchgate.netisres.orgfrontiersin.orgnih.gov |

| Base | Triethylamine (Et₃N), K₃PO₄, NaHCO₃, tBuOK | Facilitates deprotonation of precursors, neutralizes acidic byproducts, and can drive the reaction towards cyclization. | researchgate.netisres.orgnih.gov |

| Solvent | DMF, Acetonitrile (B52724), Ethanol, Water, Solvent-free (Mechanochemistry) | Affects solubility of reactants and intermediates; can influence reaction mechanism and rate. Solvent-free conditions reduce waste. | researchgate.netresearchgate.netfrontiersin.org |

| Temperature | Room Temperature to Reflux (~110°C), Microwave Irradiation | Controls reaction kinetics. Higher temperatures or microwave energy can reduce reaction times but may lead to side products. | researchgate.netmdpi.com |

| Oxidant | Oxygen (O₂), tert-Butyl hydroperoxide (TBHP), Iodine (I₂) | Required for oxidative cyclization/aromatization steps to form the stable triazole ring from intermediates like triazolines. | isres.orgnih.gov |

Chemical Reactivity and Derivatization Studies of the Aniline and Triazole Moieties

The chemical reactivity of this compound is dominated by its two primary functional groups: the primary amino group on the aniline ring and the N-ethylated 1,2,4-triazole ring.

The aniline and triazole moieties offer distinct opportunities for further chemical modification through functional group interconversions.

Reactions of the Aniline Moiety: The primary amino group (-NH₂) is a versatile functional handle. It strongly activates the benzene (B151609) ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. chemistrysteps.com However, the high reactivity can lead to multiple substitutions; this can be controlled by first converting the amino group to a less activating amide group via acetylation. chemistrysteps.com The amino group itself can undergo a range of transformations:

Diazotization: Reaction with nitrous acid (generated from NaNO₂ and HCl) at low temperatures converts the amino group into a diazonium salt (-N₂⁺). This intermediate is highly valuable for introducing a wide array of substituents (e.g., -OH, -CN, -Halogen via Sandmeyer reaction) onto the aromatic ring.

Acylation/Amide Formation: The amino group readily reacts with acyl chlorides or anhydrides to form stable amide derivatives. This is often used as a protecting group strategy or to introduce new functionalities. nih.gov

N-Alkylation: The nitrogen can be alkylated, though controlling the degree of alkylation can be challenging.

Reactions of the Triazole Moiety: The 1-ethyl-1,2,4-triazole (B97956) ring is an electron-deficient, aromatic heterocycle, which generally makes it resistant to electrophilic substitution. Its primary reactivity involves transformations of pendant substituents or functionalization at the ring's carbon or nitrogen atoms. researchgate.net While the N1 position is already occupied by an ethyl group, derivatization could potentially occur at the C5 position. The triazole ring can also be a platform for creating more complex fused heterocyclic systems. For example, reactions of 1,2,4-triazole-3-thione derivatives with ketones can lead to the formation of thiazolo[3,2-b] researchgate.netfrontiersin.orgrsc.orgtriazole structures. researchgate.net

The following table outlines potential derivatization reactions for the title compound.

Table 2: Potential Functional Group Interconversions

| Moiety | Reagents and Conditions | Resulting Functional Group/Product | Source(s) |

|---|---|---|---|

| **Aniline (-NH₂) ** | 1. NaNO₂, HCl, 0-5 °C2. CuX (X=Cl, Br, CN) | Diazonium Salt (-N₂⁺) followed by substitution (e.g., -Cl, -Br, -CN) | chemistrysteps.com |

| **Aniline (-NH₂) ** | Acetic Anhydride (B1165640), Pyridine | Amide (-NHCOCH₃) | chemistrysteps.comnih.gov |

| **Aniline (-NH₂) ** | Br₂ in H₂O | Polybromination of the aniline ring | chemistrysteps.com |

| Aniline Ring | Conc. H₂SO₄, 190 °C | Sulfonation (-SO₃H), likely at the para-position to the amino group | chemistrysteps.com |

| Triazole Ring | N/A (General Reactivity) | The N-ethylated triazole is relatively stable; reactivity often involves pendant groups or formation of fused systems. | researchgate.net |

Regioselective Chemical Modifications and Analog Preparation

The structure of This compound presents multiple reactive sites. Regioselectivity can be achieved by choosing appropriate reagents and conditions to target either the electron-rich aniline ring, the primary amino group, or the C-H and N-H bonds of the triazole ring.

Modifications Targeting the Aniline Moiety

The amino group (-NH₂) is a strong activating group that directs electrophilic aromatic substitution to the ortho and para positions on the phenyl ring. This allows for controlled introduction of various functional groups.

Electrophilic Halogenation: The aniline ring can undergo regioselective halogenation. For instance, reaction with reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in an appropriate solvent would be expected to yield mono- or di-halogenated products at the positions ortho and para to the amino group.

Acylation of the Amino Group: The primary amine is highly nucleophilic and can be readily acylated with acid chlorides or anhydrides. This reaction forms an amide, which serves two purposes: it protects the amino group and the resulting acetamido group is a less powerful activator, which can provide different regiochemical outcomes in subsequent electrophilic substitutions.

Diazotization and Sandmeyer Reactions: A powerful method for functionalizing the aniline ring involves the conversion of the primary amino group into a diazonium salt using nitrous acid (from NaNO₂/HCl) at low temperatures. This intermediate is highly valuable as the diazonium group can be displaced by a wide array of nucleophiles (e.g., -Cl, -Br, -CN, -OH) in reactions like the Sandmeyer reaction, enabling the synthesis of a broad spectrum of analogs.

Modifications Targeting the 1,2,4-Triazole Ring

The 1,2,4-triazole ring is a robust heterocycle with its own distinct reactivity. With the N1 position already occupied by an ethyl group, modifications can be directed toward the other nitrogen atoms or the C5 carbon.

Annular N-Alkylation and N-Acylation: The remaining nitrogen atoms in the triazole ring (N2 and N4) are potential sites for further functionalization. Studies on related aminotriazoles have demonstrated that annular acetylation is possible, although achieving high regioselectivity may require specific conditions, such as the use of acetic anhydride in dimethylformamide, to favor one isomer over another. nih.gov

Direct C-H Functionalization: Contemporary synthetic methods, particularly transition-metal-catalyzed C-H activation, offer a direct route to functionalize the triazole ring. It has been shown that 1-alkyl-1,2,4-triazoles can undergo regioselective C-H arylation at the C5 position. nih.gov This approach allows for the direct coupling of aryl, heteroaryl, or alkyl groups to the triazole core, providing a modern and efficient pathway to novel analogs.

The following data table outlines potential regioselective transformations for the preparation of analogs from This compound based on these established principles.

Interactive Data Table: Potential Regioselective Modifications

| Reaction Type | Reagent(s) | Target Site | Potential Product Class | Controlling Principle |

|---|---|---|---|---|

| Electrophilic Bromination | N-Bromosuccinimide (NBS) | Aniline Ring | Bromo-aniline derivatives | Amino group is an ortho, para-director |

| N-Acylation | Acetyl Chloride | Aniline Amino Group | N-Acetylaniline derivative | High nucleophilicity of the primary amine |

| Sandmeyer Cyanation | 1. NaNO₂/HCl2. CuCN | Aniline Amino Group | Cyanophenyl-triazole derivative | Diazonium salt displacement |

Computational and Theoretical Investigations of 3 1 Ethyl 1h 1,2,4 Triazol 3 Yl Aniline

Molecular Modeling and Simulation Studies

Molecular modeling and simulation encompass a range of computational techniques used to represent and predict the behavior of molecules. These studies are crucial for understanding the three-dimensional structure of a compound and its dynamic interactions with its environment.

Conformational analysis is performed to identify the stable three-dimensional arrangements (conformers) of a molecule and to map their relative energies. researchgate.netekb.eg The potential energy surface (PES) is scanned by systematically rotating the molecule's single bonds to find conformers that correspond to energy minima. ekb.eg For molecules with multiple rotatable bonds, like 3-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline, this analysis reveals the most energetically favorable shapes the molecule is likely to adopt.

In studies of similar bi-1,2,3-triazole compounds, Density Functional Theory (DFT) has been used to study the PES, identifying multiple conformers with minimal energy. ekb.eg The relative energies of these conformers can be influenced by factors such as intramolecular hydrogen bonding and steric hindrance. This information is fundamental, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a target's binding site.

Table 1: Representative Conformational Energy Data for Triazole Derivatives This table presents illustrative data for related triazole compounds to demonstrate typical findings from conformational analysis.

| Conformational Isomer | Relative Energy (kcal/mol) | Dihedral Angle (°) |

|---|---|---|

| Isomer A (Planar) | 3.50 | 180 |

| Isomer B (Twisted) | 1.67 | 120 |

| Isomer C (Global Minimum) | 0.00 | 75 |

Data adapted from studies on similar triazole systems. ekb.eg

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. uobaghdad.edu.iqajchem-a.com In the context of drug discovery, MD simulations can predict how a ligand, such as this compound, interacts with a biological target, like an enzyme or receptor. uobaghdad.edu.iq These simulations provide detailed insights into the stability of the ligand-protein complex, the specific interactions (e.g., hydrogen bonds) that maintain binding, and the conformational changes that may occur in both the ligand and the target upon binding. ajchem-a.com

For related imidazolo-triazole derivatives, MD simulations have been used to assess the stability of docked complexes by analyzing parameters like the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the number of hydrogen bonds over the simulation period. ajchem-a.com Such analyses help confirm the stability of the ligand within the binding pocket and identify the key amino acid residues involved in the interaction.

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of a molecule. bhu.ac.inresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain the electronic characteristics and reactivity of compounds. nih.govwikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides information about the chemical reactivity and kinetic stability of a molecule. nih.govresearchgate.net A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations are commonly used to determine the energies of these frontier orbitals. bhu.ac.in

Table 2: Illustrative FMO Data for 1,2,4-Triazole (B32235) Analogs This table contains representative data from DFT calculations on related triazole-containing molecules.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Values are representative and adapted from quantum chemical studies on analogous compounds. researchgate.net

Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors, derived from conceptual DFT, include:

Hardness (η): Resistance to change in electron distribution.

Softness (σ): The reciprocal of hardness, indicating high reactivity.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. researchgate.net

These descriptors help in predicting how a molecule will behave in a chemical reaction, identifying whether it is more likely to act as an electrophile or a nucleophile. bhu.ac.in This information is invaluable for predicting potential metabolic pathways or designing synthetic routes. For various substituted 1,2,4-triazole derivatives, these parameters have been calculated to correlate their electronic structures with their observed activities. researchgate.net

In Silico Studies for Biological Target Identification and Interaction Prediction

In silico methods, particularly molecular docking, are widely used to predict the binding orientation and affinity of a small molecule to a biological target. nih.govsemanticscholar.org This approach is instrumental in identifying potential protein targets for a given compound and in understanding the structural basis of its activity. nih.gov

For various aniline (B41778) and triazole-based compounds, molecular docking studies have been performed to predict their inhibitory activity against targets like tyrosine kinases, which are implicated in cancer. dnu.dp.ua In a typical docking study, the ligand is placed into the binding site of a target protein, and its conformation and orientation are optimized to find the pose with the most favorable binding energy. nih.govdnu.dp.ua The results are analyzed to identify key interactions, such as hydrogen bonds and π-stacking, with specific amino acid residues in the active site. dnu.dp.ua For example, studies on 2-(3-R-1H-1,2,4-triazol-5-yl)anilines identified a derivative with a high affinity for the EGFR and RET tyrosine kinases, with binding energies of -9.7 and -8.7 kcal/mol, respectively. dnu.dp.ua

These predictions can be further validated and refined using the molecular dynamics simulations described earlier. uobaghdad.edu.iqajchem-a.com Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are often performed to assess the drug-likeness and pharmacokinetic profile of new compounds, helping to prioritize candidates for further development. mdpi.comresearchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Virtual Screening and Target Prediction Algorithms

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound, virtual screening and target prediction algorithms are employed to identify its potential biological targets. This process involves screening the compound against a database of known protein structures.

The initial step in this process is the generation of a 3D conformation of the molecule. Algorithms then predict potential protein targets by comparing the compound's structural and electronic features to those of known ligands for various proteins. pensoft.net Target prediction can be based on ligand similarity or by using inverse docking approaches, where the compound is docked against a panel of potential target proteins.

For triazole derivatives, computational studies have been performed to screen for various activities, including antioxidant and anticancer effects. pensoft.netnih.gov These studies often result in a list of potential protein targets, ranked by the likelihood of interaction. For a compound like this compound, this could reveal potential interactions with kinases, G-protein coupled receptors, or other enzymes implicated in disease pathways.

Below is a hypothetical data table illustrating the output of a virtual screening and target prediction study for this compound.

| Predicted Protein Target | Target Class | Prediction Score | Potential Therapeutic Area |

| Epidermal Growth Factor Receptor (EGFR) | Tyrosine Kinase | 0.85 | Oncology |

| Cyclooxygenase-2 (COX-2) | Enzyme | 0.78 | Anti-inflammatory |

| Adenosine A2B Receptor | GPCR | 0.72 | Oncology |

| Dihydrofolate Reductase (DHFR) | Enzyme | 0.69 | Antimicrobial/Antimalarial |

| Cytochrome P450 Aromatase | Enzyme | 0.65 | Oncology |

Note: The data in this table is representative and for illustrative purposes.

Molecular Docking Simulations for Putative Binding Sites

Once potential targets are identified, molecular docking simulations are performed to predict the preferred binding mode and affinity of this compound to these putative binding sites. Docking algorithms place the ligand (the compound) into the binding site of the protein target and calculate a score that estimates the binding affinity. dnu.dp.ua

The process involves preparing the 3D structures of both the ligand and the protein. The binding site on the protein is defined, and the docking software then explores various conformations of the ligand within this site, calculating the binding energy for each pose. These simulations can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. dnu.dp.ua

Studies on similar 2-(3-R-1H-1,2,4-triazol-5-yl)anilines have used molecular docking to investigate their potential as inhibitors of targets like EGFR and RET kinases, which are significant in cancer research. dnu.dp.ua These studies often find that the triazole and aniline moieties are crucial for forming interactions with key amino acid residues in the protein's active site. For instance, the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the aniline ring can engage in hydrophobic and aromatic interactions. dnu.dp.ua

The following table provides a hypothetical summary of molecular docking results for this compound with a predicted target.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| EGFR | -9.2 | Met793 | Hydrogen Bond |

| Leu718 | Hydrophobic | ||

| Val726 | Hydrophobic | ||

| Ala743 | van der Waals | ||

| Phe856 | Pi-Pi Stacking |

Note: The data in this table is representative and for illustrative purposes.

Pharmacophore Modeling for Triazole-Aniline Scaffolds

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. For the triazole-aniline scaffold, a pharmacophore model can be developed based on a set of known active molecules or from the ligand-protein complex obtained through molecular docking.

The resulting model highlights key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. researchgate.netresearchgate.net This model serves as a 3D query for searching new compound databases to find novel molecules with the desired activity. It can also guide the structural modification of the lead compound, this compound, to enhance its potency and selectivity.

For the triazole-aniline scaffold, a typical pharmacophore model might include:

A hydrogen bond acceptor feature associated with the nitrogen atoms of the 1,2,4-triazole ring.

An aromatic ring feature corresponding to the aniline moiety.

A hydrophobic feature representing the ethyl group on the triazole ring.

This model can then be used to design new derivatives with potentially improved pharmacological profiles.

The table below outlines a possible pharmacophore model for the triazole-aniline scaffold.

| Pharmacophoric Feature | Geometric Constraint (Å) | Corresponding Moiety |

| Hydrogen Bond Acceptor 1 | N/A | Triazole Nitrogen (N2 or N4) |

| Hydrogen Bond Acceptor 2 | Distance to Aromatic Ring 1: 4.5-5.5 | Triazole Nitrogen (N1) |

| Aromatic Ring 1 | N/A | Aniline Ring |

| Hydrophobic Center | Distance to Aromatic Ring 1: 3.0-4.0 | Ethyl Group |

Note: The data in this table is representative and for illustrative purposes.

Biological Activity Profiles and Mechanistic Insights for 3 1 Ethyl 1h 1,2,4 Triazol 3 Yl Aniline Analogs Pre Clinical Focus

Exploration of Bioactivity in In Vitro Systems

The inherent chemical properties of the 1,2,4-triazole (B32235) ring, such as its capacity for hydrogen bonding, dipole interactions, and structural rigidity, make it a valuable pharmacophore in drug design. researchgate.net This has spurred the synthesis and evaluation of numerous analogs to probe their biological effects in controlled laboratory settings.

Antimicrobial Activities (Antibacterial, Antifungal)

Derivatives of 1,2,4-triazole are well-documented for their antimicrobial properties. researchgate.netepa.govnih.gov A study detailing the synthesis of novel researchgate.netbg.ac.rsnih.gov-triazolo aniline (B41778) derivatives reported their screening for antimicrobial activity. Among the tested compounds, certain analogs demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria. Specifically, one derivative showed the highest activity against Staphylococcus aureus and Escherichia coli. researchgate.net

The structural features of these analogs play a crucial role in their antimicrobial potency. For instance, the introduction of specific substituents on the aniline or triazole ring can modulate the spectrum and intensity of their activity. bg.ac.rs Research on various 1,2,4-triazolyl derivatives has shown that some compounds exhibit potent antibacterial activity with Minimum Inhibitory Concentrations (MICs) lower than conventional antibiotics like ampicillin (B1664943) and chloramphenicol. bg.ac.rs The antifungal activity of triazole derivatives is also a significant area of investigation, with many compounds showing promise against various fungal pathogens. beilstein-journals.orgnih.govjapsonline.com

Interactive Data Table: Antimicrobial Activity of researchgate.netbg.ac.rsnih.gov-Triazolo Aniline Analogs

| Compound ID | Target Organism | Activity Level | Source |

| 11b (-MeO–) | Staphylococcus aureus | Highest | researchgate.net |

| 11b (-MeO–) | Escherichia coli | Highest | researchgate.net |

| 9a | Pseudomonas aeruginosa | Highest | researchgate.net |

Anticancer and Antiproliferative Potentials

The 1,2,4-triazole nucleus is a constituent of several established anticancer drugs, highlighting its importance in oncology research. japsonline.comnih.gov Analogs of 3-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline have been investigated for their potential to inhibit the growth of cancer cells. A series of novel compounds featuring the 1,2,4-triazole scaffold demonstrated significant antiproliferative activity against a panel of cancer cell lines in vitro. nih.gov Certain derivatives exhibited remarkable cytotoxicity, with IC50 values indicating potent growth inhibition. nih.gov

For example, a study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which share the N-aryl-triazol-amine core, showed significant anticancer activity against 58 cancer cell lines. mdpi.com One compound in this series was particularly effective against the CNS cancer cell line SNB-75. mdpi.com Another study on 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) found it to be a potent anti-cancer agent against lung cancer cell lines A549, NCI-H460, and NCI-H23, with IC50 values significantly lower than the standard chemotherapeutic agent 5-fluorouracil. nih.gov The mechanism of action for some of these compounds is believed to involve the induction of apoptosis. nih.gov

Furthermore, novel derivatives of 1,2,4-triazoles have been described as potent inhibitors of vascular endothelial growth factor receptors 1 and 2 (VEGFR-1/2), which are key targets in cancer therapy. nih.gov Several of these molecules displayed inhibitory activity comparable to existing drugs like Vatalanib and Vandetanib in both enzymatic and cellular assays. nih.gov

Interactive Data Table: Anticancer Activity of 1,2,4-Triazole Analogs

| Compound | Cell Line | IC50 (µM) | Activity | Source |

| 8c | - | 3.6 | EGFR Inhibition | nih.gov |

| 8c & 8d | - | - | Potent Tubulin and BRAF Inhibitors | nih.gov |

| BCTA | A549 | 1.09 | Potent Cytotoxicity | nih.gov |

| BCTA | NCI-H460 | 2.01 | Potent Cytotoxicity | nih.gov |

| BCTA | NCI-H23 | 3.28 | Potent Cytotoxicity | nih.gov |

Anti-inflammatory and Immunomodulatory Effects

Compounds incorporating the 1,2,4-triazole moiety have demonstrated significant anti-inflammatory activity in various in vitro and in vivo models. nih.govresearchgate.netmdpi.com The mechanism of action often involves the inhibition of key inflammatory mediators. For instance, some 1,2,4-triazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and lipoxygenases (LOX), which are crucial in the synthesis of prostaglandins (B1171923) and leukotrienes. nih.gov

Studies have shown that certain triazole derivatives can modulate the production of pro-inflammatory cytokines. nih.gov For example, some compounds have been found to significantly reduce the levels of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). nih.gov The anti-inflammatory effects of some newly synthesized 1,2,3-triazole derivatives were linked to their ability to decrease the levels of pro-inflammatory cytokines IL-6 and TNF-α, while increasing the level of the anti-inflammatory cytokine IL-4. beilstein-journals.org

Other Investigated Biological Activities (e.g., Antiviral, Antitubercular)

The broad biological profile of 1,2,4-triazole analogs extends to antiviral and antitubercular activities. rjptonline.orgresearchgate.netcolab.ws The 1,2,4-triazole core is present in the antiviral drug Ribavirin, underscoring its potential in this therapeutic area. colab.ws Research into novel 1,2,4-triazole derivatives has identified compounds with activity against various viruses, including HIV-1, by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Other studies have reported moderate antiviral activity against viruses such as Bovine Viral Diarrhoea Virus (BVDV) and Coxsackie Virus (CVB-2). researchgate.net

In the context of tuberculosis, various 1,2,4-triazole derivatives have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. rjptonline.orgnih.gov Several studies have reported promising results, with some compounds exhibiting significant in vitro activity against the H37Rv strain of M. tuberculosis. rjptonline.org For example, a series of pyridine-1,2,4-triazole derivatives were synthesized and showed potent antituberculosis potential, with one compound being particularly active against Mycobacterium H37Ra. nih.gov

Mechanisms of Biological Interaction and Cellular Pathways (In Vitro/Pre-clinical)

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for their development as therapeutic agents. Pre-clinical studies have focused on identifying their cellular targets and the pathways they modulate.

Enzyme Inhibition Studies and Target Identification

A primary mechanism through which 1,2,4-triazole derivatives exhibit their pharmacological effects is through the inhibition of specific enzymes. researchgate.netnih.govzsmu.edu.ua Their ability to coordinate with metal ions in enzyme active sites and participate in hydrogen bonding makes them effective enzyme inhibitors. japsonline.com

In the realm of anticancer research, 1,2,4-triazole analogs have been identified as inhibitors of several key enzymes involved in cancer progression. As mentioned, 1H-1,2,4-triazol-3-yl-anilines have been identified as potent ATP-competitive inhibitors of VEGFR-1 and VEGFR-2. nih.gov Other studies have shown that certain 1,2,4-triazole derivatives can inhibit other protein kinases such as EGFR and BRAF, as well as tubulin polymerization, a critical process in cell division. nih.gov

For their antimicrobial activity, the proposed mechanism for some 1,2,4-triazole derivatives involves the inhibition of enzymes crucial for microbial survival. For instance, molecular docking studies have suggested that some antibacterial triazoles may act by inhibiting the MurB enzyme in E. coli, which is involved in peptidoglycan biosynthesis. bg.ac.rs In fungi, the target is often the cytochrome P450 enzyme 14α-demethylase (CYP51), which is essential for ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane. mdpi.com

Furthermore, 1,2,4-triazole derivatives have been investigated as inhibitors of other enzymes like acetylcholinesterase, butyrylcholinesterase, and α-glucosidase, suggesting their potential in managing neurodegenerative diseases and diabetes. nih.gov

Interactive Data Table: Enzyme Inhibition by 1,2,4-Triazole Analogs

| Compound Class | Target Enzyme(s) | Therapeutic Area | Source |

| 1H-1,2,4-triazol-3-yl-anilines | VEGFR-1, VEGFR-2 | Anticancer | nih.gov |

| 1,2,4-Triazole derivatives | EGFR, BRAF, Tubulin | Anticancer | nih.gov |

| 1,2,4-Triazole derivatives | MurB | Antibacterial | bg.ac.rs |

| 1,2,4-Triazole derivatives | Cytochrome P450 14α-demethylase (CYP51) | Antifungal | mdpi.com |

| Azinane triazole-based derivatives | Acetylcholinesterase, α-glucosidase, Urease, Butyrylcholinesterase | Neurodegenerative diseases, Diabetes | nih.gov |

| 1,2,4-Triazole derivatives | COX-1, COX-2, LOX | Anti-inflammatory | nih.gov |

Modulation of Cellular Processes (e.g., Apoptosis Induction, Cell Cycle Regulation)

Analogs and derivatives based on the 1,2,4-triazole-aniline scaffold have demonstrated significant capabilities in modulating critical cellular processes, primarily through the induction of apoptosis and regulation of the cell cycle. These activities are foundational to their potential as antineoplastic agents.

Research into various 1,2,4-triazole derivatives has shown that these compounds can trigger programmed cell death in a range of human tumor cell lines. For instance, the analog 5-(2-Ethyl-phenyl)-3-(3-methoxy-phenyl)-1H- nih.govnih.govnih.govtriazole, known as DL-111-IT, has been observed to induce apoptotic patterns in myeloid (HL60) and neuroblastic (SK-N-MC) tumor cells. nih.gov The response in epithelial (BeWo) cells was more varied, sometimes including necrosis alongside apoptosis. nih.gov This suggests that the pro-apoptotic effect may be cell-line specific. nih.gov

Further studies on different series of 1,2,4-triazole derivatives have reinforced these findings. Synthetic 1,2,4-triazole-3-carboxamides have been shown to exert significant antiproliferative effects on leukemia cell lines by inducing both cell cycle arrest and apoptosis. researchgate.netnih.gov Flow cytometry analysis confirmed that these compounds influence cell cycle distribution, and Western blot analysis revealed the cleavage of PARP1 and caspase-3, which are key markers of apoptosis. researchgate.netnih.gov

Similarly, a class of related compounds, 2-substituted-7-anilino- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines, has been identified for its potent cellular effects. Specific derivatives within this family, such as those with 4'-fluoroaniline and 4'-fluoro-3'-chloroaniline substitutions, lead to the accumulation of HeLa cervical cancer cells in the G2/M phase of the cell cycle. nih.gov This cell cycle arrest is followed by apoptotic cell death, which occurs through the mitochondrial pathway. nih.gov

The table below summarizes the observed effects of various 1,2,4-triazole analogs on cellular processes in different cancer cell lines.

| Compound/Analog Series | Affected Cell Line(s) | Observed Cellular Process | Source(s) |

|---|---|---|---|

| 5-(2-Ethyl-phenyl)-3-(3-methoxy-phenyl)-1H- nih.govnih.govnih.govtriazole (DL-111-IT) | HL60 (myeloid), SK-N-MC (neuroblastic) | Apoptosis Induction | nih.gov |

| 5-(tetrahydropyran-2-yl)-1,2,4-triazole-3-carboxamide | K562 (chronic myeloid leukemia), CCRF-SB (acute lymphoblastic leukemia) | Cell Cycle Arrest & Apoptosis Induction | nih.gov |

| 1-(tetrahydrofuran-2-yl)-1,2,4-triazol-3-carboxamide | K562, CCRF-SB | Cell Cycle Arrest & Apoptosis Induction | nih.gov |

| 7-(4'-fluoroanilino)-2-(3-phenylpropylamino)- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine | HeLa (cervical cancer) | G2/M Phase Cell Cycle Arrest & Apoptosis Induction | nih.gov |

| 7-(4'-fluoro-3'-chloroanilino)-2-(3-phenylpropylamino)- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine | HeLa (cervical cancer) | G2/M Phase Cell Cycle Arrest & Apoptosis Induction | nih.gov |

Interaction with Specific Biological Receptors (e.g., Vascular Endothelial Growth Factor Receptors)

A primary mechanism through which 1,2,4-triazole-aniline analogs exert their biological effects is by interacting with specific molecular targets, most notably the Vascular Endothelial Growth Factor Receptors (VEGFRs). These receptors are crucial regulators of angiogenesis, the process of forming new blood vessels, which is vital for tumor growth and metastasis.

Novel derivatives of 1H-1,2,4-triazol-3-yl-anilines have been identified as potent, ATP-competitive inhibitors of both VEGFR-1 and VEGFR-2. nih.gov A number of compounds in this class exhibit inhibitory activity against VEGFR-2 that is comparable to established kinase inhibitors such as Vatalanib and Vandetanib, as demonstrated in both enzymatic and cellular assays. nih.gov The inhibition of VEGFR-2 kinase activity blocks the signaling pathways that lead to endothelial cell proliferation and migration, thereby inhibiting angiogenesis.

The versatility of the 1,2,4-triazole scaffold allows for the development of various hybrids that also target VEGFR-2. mdpi.com For example, indolyl-1,2,4-triazole derivatives and 6-indazolyl triazole derivatives have shown inhibitory activity against VEGFR-2, with IC₅₀ values in the sub-micromolar range. mdpi.com Molecular docking studies support these findings, showing that these compounds can bind effectively within the ATP-binding site of the VEGFR-2 kinase domain. researchgate.net This interaction is a key element of their mechanism of action as anti-angiogenic agents.

The table below presents data on the inhibitory activity of specific 1,2,4-triazole analogs against VEGFR-2.

| Compound/Analog Series | Target Receptor | Activity/Potency | Source(s) |

|---|---|---|---|

| 1H-1,2,4-triazol-3-yl-anilines | VEGFR-1, VEGFR-2 | Potent, ATP-competitive inhibition. Activity comparable to Vatalanib and Vandetanib. | nih.gov |

| 6-indazolyl triazole derivative (16b) | VEGFR-2 | IC₅₀ = 0.56 µM | mdpi.com |

| Indolyl-1,2-4-triazole derivatives | VEGFR-2 | Identified as potential inhibitors. | mdpi.com |

| N-arylmethyl-aniline/chalcone hybrids (5e, 5h) | VEGFR-2 | Emerged as the most potent inhibitors in their series. | researchgate.net |

Structure Activity Relationship Sar Studies of 3 1 Ethyl 1h 1,2,4 Triazol 3 Yl Aniline Derivatives

Impact of Substitutions on the Aniline (B41778) Ring System

The aniline ring serves as a crucial component for molecular recognition and can be readily modified to fine-tune the compound's properties. The position, electronic nature, and size of substituents on this ring can dramatically alter bioactivity.

Positional Effects of Substitution (Ortho, Meta, Para)

In a study on 1,2,3-triazole derivatives connected to an aniline moiety, the position of substitution was shown to have a marked effect on lipophilicity, a key parameter influencing a drug's absorption and distribution. nih.govmdpi.com The analysis revealed that derivatives substituted at the para-position of the aniline ring consistently exhibited lower lipophilicity compared to those with ortho- or meta-substitutions, which had similar values. nih.gov This suggests that para-substitution may lead to a more rigid molecular structure, reducing intramolecular interactions that can mask polar groups. nih.gov The weakest effect of substitution position on lipophilicity was noted for smaller, more flexible N-triazole substituents like an allyl group. nih.gov

While direct SAR data for 3-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline is limited, these findings on analogous systems indicate that the substitution pattern on the aniline ring is a critical determinant of molecular properties and, by extension, biological activity.

Table 1: Effect of Substituent Position on Lipophilicity (logP) of Analogous Aniline-Triazole Compounds

| N1-Triazole Substituent | Aniline Substitution Position | logP Value |

| Allyl | ortho- | ~2.0 |

| Allyl | meta- | ~2.0 |

| Allyl | para- | ~1.9 |

| Benzyl | ortho- | ~2.8 |

| Benzyl | meta- | ~2.8 |

| Benzyl | para- | ~2.2 |

| 4-Nitrobenzyl | ortho- | ~2.9 |

| 4-Nitrobenzyl | meta- | ~2.9 |

| 4-Nitrobenzyl | para- | ~2.1 |

Note: Data is derived from studies on analogous 1,2,3-triazole-aniline systems and is presented to illustrate the principle of positional effects. nih.gov

Electronic and Steric Effects of Substituents on Bioactivity

The electronic properties (electron-donating or electron-withdrawing) and steric bulk of substituents on the aniline ring are fundamental to SAR. jocpr.com These features modify the molecule's ability to participate in hydrogen bonding, π-stacking, and dipole-dipole interactions, which are crucial for binding to biological targets. jocpr.comresearchgate.net

Electron-withdrawing groups, such as halogens (F, Cl, Br) or a nitro group (NO₂), can enhance biological activity. bohrium.com For instance, in one series of 1,2,4-triazole (B32235) derivatives, the presence of a nitro group on an attached phenyl ring was found to be crucial for high antibacterial activity. mdpi.com Halogen substitutions, in particular, can increase potency by forming favorable halogen bonds with the target protein or by altering the electronic nature of the aniline ring to improve binding affinity. bohrium.com

Conversely, electron-donating groups, such as methoxy (B1213986) (-OCH₃) or alkyl groups, can also enhance activity, depending on the specific target and binding pocket. These groups can increase the electron density of the aromatic ring, potentially strengthening π-π stacking interactions.

Steric effects are also paramount. The introduction of bulky substituents can either improve activity by promoting a favorable binding conformation or decrease it by causing steric clashes within the receptor's binding site. In some cases, introducing a steric group, such as a methyl group, adjacent to a nitrogen atom can reduce unwanted metabolism by cytochrome P450 enzymes, thereby improving the compound's pharmacokinetic profile. youtube.com

Table 2: Influence of Electronic and Steric Properties of Aniline Ring Substituents on Bioactivity in Analogous Systems

| Substituent (R) | Position | Electronic Effect | Steric Effect | General Impact on Bioactivity |

| -Cl, -F | Para | Electron-withdrawing | Small | Often increases potency. bohrium.com |

| -NO₂ | Meta/Para | Strongly electron-withdrawing | Medium | Can be crucial for activity in some scaffolds. mdpi.com |

| -OCH₃ | Para | Electron-donating | Medium | May enhance activity through H-bonding or electronic effects. |

| -CH₃ | Ortho | Electron-donating | Medium | Can introduce steric hindrance or improve metabolic stability. youtube.com |

Note: This table summarizes general principles observed across various series of aromatic compounds and may be applicable to the target scaffold.

Influence of the 1,2,4-Triazole Ring Modification on Bioactivity

The 1,2,4-triazole ring is not merely a structural scaffold; it is a key pharmacophore that actively participates in binding interactions through its nitrogen atoms, which can act as hydrogen bond acceptors. nih.gov Modifications to this ring, including its substitution patterns and its potential replacement with bioisosteres, are critical areas of SAR exploration.

N-Substitution Patterns on the Triazole Moiety

The 1,2,4-triazole ring has two potential sites for substitution: the N1 and N4 positions. The nature of the substituent at these positions significantly influences the compound's biological profile. The parent compound features an ethyl group at the N1 position. Altering this group or adding a substituent at the N4 position can modulate activity.

Alkylation of an unsubstituted 1,2,4-triazole typically yields a mixture of N1 and N4 isomers, with the N1-substituted isomer often being the major product. researchgate.net SAR studies on various 1,2,4-triazole-containing compounds have shown that the identity of the N-substituent is critical for potency. In one study on inhibitors of the annexin (B1180172) A2–S100A10 protein interaction, replacing a small N4-allyl group with larger, more complex groups like furfuryl or 4-methoxyphenyl (B3050149) led to significant changes in inhibitory activity. nih.govresearchgate.net Similarly, for a series of antibacterial 1,2,4-triazoles, compounds with a phenyl ring at the N4 position demonstrated higher activity than those with alkyl groups. mdpi.com This suggests that both the size and electronic nature of the N-substituent are key variables for optimization. For the this compound scaffold, modifying the N1-ethyl group to a larger alkyl, aryl, or functionalized chain could explore new binding interactions and improve activity.

Table 3: Impact of N4-Substituent on Potency of Analogous 1,2,4-Triazole Inhibitors

| Base Scaffold | N4-Substituent | Relative Potency |

| 3,5-disubstituted-1,2,4-triazole | Allyl | Moderate |

| 3,5-disubstituted-1,2,4-triazole | Furfuryl | High |

| 3,5-disubstituted-1,2,4-triazole | 4-Methoxyphenyl | Moderate-High |

| 3,5-disubstituted-1,2,4-triazole | 4-Chlorophenyl | Low |

Note: Data adapted from SAR studies on 3,5-disubstituted 1,2,4-triazoles to illustrate the principle of N-substitution effects. nih.govresearchgate.net

Exploration of Alternative Heterocyclic Bioisosteres of the Triazole Ring

Bioisosteric replacement is a powerful strategy in drug design where one functional group is replaced by another with similar physical or chemical properties to enhance a desired biological or physical property without making significant changes in the chemical structure. The 1,2,4-triazole ring is a well-known bioisostere for amide, ester, and carboxylic acid functionalities. nih.govnih.gov It can also be replaced by other five- or six-membered heterocyclic rings to probe the importance of its specific geometry and hydrogen bonding capabilities. unimore.itresearchgate.net

Common bioisosteres for the 1,2,4-triazole ring include other azoles like 1,2,3-triazole, tetrazole, and oxadiazole, as well as rings like thiazole. acs.org The choice of bioisostere can affect the compound's stability, solubility, and binding mode. In one detailed study, the replacement of a 1,2,4-triazole with other heterocycles like oxadiazole, thiazole, thiadiazole, and tetrazole led to a significant loss of activity. acs.org This demonstrated that the specific arrangement of nitrogen atoms and the hydrogen bond accepting capacity of the 1,2,4-triazole ring were optimal for binding to the target in that particular scaffold, making it a "privileged" structure. acs.org Therefore, while exploring bioisosteres for the 1,2,4-triazole in the target compound is a valid strategy, it may lead to reduced potency if the triazole's unique electronic and structural features are essential for bioactivity.

Linker Modifications and Their Contribution to Structure-Activity Profiles

In the this compound scaffold, the aniline and triazole rings are directly connected. This direct linkage imparts a degree of rigidity to the molecule. Introducing a linker—a flexible or rigid group of atoms—between these two rings would represent a significant structural modification that could profoundly impact the SAR.

A linker can alter the distance and relative orientation of the two aromatic rings, allowing the molecule to adopt different conformations and potentially access new or improved interactions within a binding pocket. nih.gov For example, studies on related compounds have utilized linkers such as a methoxy (-O-CH₂-) group to connect a triazole ring to an aniline moiety. nih.govmdpi.com Other potential linkers could include a simple methylene (B1212753) (-CH₂-), an amide (-CONH-), or a sulfonamide (-SO₂NH-) group.

The nature of the linker influences several properties:

Flexibility vs. Rigidity: A flexible linker (e.g., a short alkyl chain) allows the rings to rotate freely, which can be advantageous for finding an optimal binding pose but may come at an entropic cost. A rigid linker (e.g., an acetylene (B1199291) or a small ring) restricts the conformation, which can be beneficial if it locks the molecule into its bioactive shape. nih.gov

Polarity and H-bonding: Linkers containing heteroatoms (e.g., amide, ether) can introduce new hydrogen bonding sites, potentially improving solubility and adding new interactions with the target.

Length: The length of the linker directly controls the spatial separation between the triazole and aniline pharmacophores, which must be optimized for effective binding.

By systematically varying the linker's length, composition, and rigidity, it is possible to fine-tune the molecule's three-dimensional structure and its fit with the biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Triazole-Aniline Systems

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry for understanding the complex relationships between the structural features of molecules and their biological activities. nih.gov For triazole-aniline systems, QSAR studies are instrumental in predicting the therapeutic potential of novel derivatives and guiding the synthesis of compounds with enhanced efficacy. These models translate the chemical structure into a set of numerical descriptors, which are then correlated with biological activity using statistical methods.

The primary goal of QSAR modeling in the context of this compound derivatives is to develop a mathematical equation that can quantitatively predict the biological activity of newly designed compounds. nih.gov This approach not only accelerates the drug discovery process but also minimizes the costs associated with synthesizing and testing a large number of compounds. researchgate.net The models are built upon the principle that the biological activity of a compound is a function of its physicochemical and structural properties. rsc.org

A typical QSAR study involves the following key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled.

Molecular Descriptor Calculation: A wide array of descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated for each molecule in the series.

Model Development: Statistical techniques, such as Multiple Linear Regression (MLR), are employed to establish a correlation between the descriptors and the observed biological activity. rsc.orgkashanu.ac.ir

Model Validation: The predictive power and robustness of the developed QSAR model are rigorously assessed using various validation techniques.

For triazole-aniline systems, QSAR models can elucidate the key structural requirements for a particular biological activity. For instance, a model might reveal that the presence of an electron-withdrawing group at a specific position on the aniline ring enhances activity, while a bulky substituent on the triazole ring is detrimental. This information is invaluable for the rational design of more potent and selective analogs.

Research Findings and Model Development

In a hypothetical QSAR study on a series of this compound derivatives, a variety of molecular descriptors would be calculated to represent the structural diversity within the compound set. These descriptors can be broadly categorized as follows:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as charge distribution and dipole moment, which are crucial for receptor-ligand interactions. Examples include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Steric Descriptors: These describe the size and shape of the molecule. Molar refractivity (MR) and molecular weight (MW) are common steric descriptors that can influence how a molecule fits into a binding site. bas.bg

Using a curated dataset of compounds, a multiple linear regression (MLR) analysis could be performed to generate a QSAR model. The quality of the model is assessed by several statistical parameters. The squared correlation coefficient (r²) indicates the proportion of variance in the biological activity that is explained by the model. A value close to 1 suggests a strong correlation. researchgate.net The cross-validated squared correlation coefficient (q²) is a measure of the model's predictive ability, assessed through techniques like leave-one-out cross-validation.

An example of a hypothetical QSAR equation for a series of triazole-aniline derivatives might look like this:

pIC₅₀ = 0.85(±0.15) * LogP - 0.04(±0.01) * MR + 1.20(±0.20) * qC3 + 3.50

In this equation, pIC₅₀ represents the biological activity, LogP is the lipophilicity, MR is the molar refractivity, and qC3 is the partial charge on a specific carbon atom of the aniline ring. The values in parentheses would represent the confidence intervals for the coefficients.

Interactive Data Tables

The following interactive tables present hypothetical data from a QSAR study on this compound derivatives.

Table 1: Molecular Descriptors for a Hypothetical Series of Triazole-Aniline Derivatives

| Compound | pIC₅₀ (Experimental) | LogP | Molar Refractivity (MR) | Dipole Moment |

| 1 | 6.5 | 2.1 | 55.2 | 3.1 |

| 2 | 7.1 | 2.5 | 60.5 | 3.5 |

| 3 | 6.8 | 2.3 | 58.1 | 3.3 |

| 4 | 7.5 | 2.8 | 65.3 | 3.8 |

| 5 | 6.2 | 1.9 | 52.4 | 2.9 |

Table 2: Statistical Validation of a Hypothetical QSAR Model

| Parameter | Value | Description |

| r² | 0.89 | Indicates a strong correlation between predicted and observed activity. |

| q² | 0.75 | Suggests good predictive power of the model. |

| F-statistic | 45.6 | Shows the statistical significance of the regression model. |

| Standard Error | 0.21 | Represents the average deviation of the predicted values from the experimental values. |

These tables illustrate how QSAR modeling can provide a quantitative framework for understanding the structure-activity relationships within a series of compounds. The insights gained from such models are crucial for guiding the optimization of lead compounds and the design of novel, more effective therapeutic agents based on the this compound scaffold.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. For 3-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum would confirm the presence of all hydrogen atoms and their connectivity. Key expected signals include:

Aromatic Protons: The protons on the aniline (B41778) ring would appear as a complex multiplet or as distinct doublets and triplets in the aromatic region (typically δ 7.0-8.5 ppm).

Triazole Proton: A characteristic singlet for the lone proton on the triazole ring.

Ethyl Group Protons: A quartet corresponding to the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, indicative of the ethyl substituent on the triazole ring.

Amine Protons: A broad singlet for the amine (-NH₂) protons, which is often exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon environments. For this compound, ten distinct signals would be expected, corresponding to the six carbons of the aniline ring, the two carbons of the triazole ring, and the two carbons of the ethyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on typical chemical shifts for similar functional groups and structures.

| Atom Type | Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Aniline Ring Protons | ¹H NMR | ~ 6.7 - 7.5 | m (multiplet) |

| Triazole Ring Proton | ¹H NMR | ~ 8.0 - 8.5 | s (singlet) |

| -CH₂- (Ethyl) | ¹H NMR | ~ 4.2 - 4.5 | q (quartet) |

| -CH₃ (Ethyl) | ¹H NMR | ~ 1.4 - 1.6 | t (triplet) |

| -NH₂ | ¹H NMR | ~ 3.5 - 5.0 | br s (broad singlet) |

| Aniline Ring Carbons | ¹³C NMR | ~ 110 - 150 | - |

| Triazole Ring Carbons | ¹³C NMR | ~ 145 - 160 | - |

| -CH₂- (Ethyl) | ¹³C NMR | ~ 40 - 50 | - |

| -CH₃ (Ethyl) | ¹³C NMR | ~ 13 - 17 | - |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₁₀H₁₂N₄), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion peak ([M+H]⁺).

The fragmentation pattern in the mass spectrum offers further structural proof. Common fragmentation pathways for related heterocyclic compounds often involve the loss of small, stable molecules or radicals. For the target compound, expected fragment ions could result from:

Loss of the ethyl group.

Cleavage of the bond between the aniline and triazole rings.

Fission of the triazole ring itself.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N₄ |

| Exact Mass | 188.1062 |

| Molecular Weight | 188.23 |

| Predicted [M+H]⁺ (ESI) | 189.1135 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. Analysis of similar triazole-containing structures provides a reference for expected peaks.

Key expected absorptions include:

N-H Stretching: Symmetric and asymmetric stretching of the primary amine (-NH₂) group, typically appearing as two distinct bands in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations above 3000 cm⁻¹, and aliphatic C-H stretching from the ethyl group just below 3000 cm⁻¹.

C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the carbon-carbon double bonds in the aromatic ring and the carbon-nitrogen double bonds within the triazole ring.

N-N Stretching: Vibrations associated with the triazole ring structure.

Table 3: Predicted IR Absorption Frequencies for Key Functional Groups

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (Ethyl) | C-H Stretch | 2850 - 2960 |

| Aromatic Ring / Triazole Ring | C=C and C=N Stretch | 1500 - 1650 |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the specific title compound is not publicly available, analysis of closely related compounds like 4-(1,2,4-Triazol-1-yl)aniline provides insight into the type of data that would be obtained.

This technique would determine:

Molecular Conformation: The dihedral angle between the planes of the aniline and triazole rings, which is a key conformational feature.

Bond Parameters: Exact lengths and angles of all bonds within the molecule.

Intermolecular Interactions: The presence of hydrogen bonds involving the amine group and nitrogen atoms of the triazole ring, as well as potential π–π stacking interactions between aromatic rings, which govern the crystal packing.

Chromatographic Techniques for Purification and Purity Assessment in Research Applications

Chromatographic methods are essential for the purification of the synthesized compound and for assessing its final purity.

Column Chromatography: This is a standard method for purification. For a moderately polar compound like this compound, a silica (B1680970) gel stationary phase would be effective. The mobile phase would typically be a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate), with the ratio adjusted to achieve optimal separation from impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used primarily for purity assessment. A reversed-phase C18 column with a mobile phase gradient of water and a polar organic solvent (such as acetonitrile (B52724) or methanol) would likely provide a sharp, symmetrical peak, the integration of which can be used to quantify purity.

The purity of the final product is confirmed by the presence of a single spot in Thin-Layer Chromatography (TLC) or a single peak in the HPLC chromatogram.

Future Research Directions and Identified Research Gaps

Emerging Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of triazole derivatives has seen a significant shift towards more environmentally benign and efficient methodologies. rsc.org Future research will likely focus on the adoption of green chemistry principles in the synthesis of 3-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline and its analogs. researchgate.net This includes the use of greener solvents like water, glycerol, and deep eutectic solvents, which can reduce the environmental impact of chemical production. consensus.app

Table 1: Comparison of Conventional vs. Emerging Synthetic Approaches for Triazole Synthesis

| Feature | Conventional Methods | Emerging Sustainable Methods |

| Solvents | Often rely on hazardous organic solvents. | Utilize green solvents like water, glycerol, and deep eutectic solvents. consensus.app |

| Energy | Typically require prolonged heating. | Employ energy-efficient techniques like microwave and ultrasound irradiation. mdpi.comacs.org |

| Catalysts | May use stoichiometric or toxic metal catalysts. | Focus on recyclable heterogeneous catalysts and nanocatalysts. rsc.org |

| Efficiency | Often involve multiple steps with intermediate purification. | Favor one-pot, multi-component reactions for higher atom economy. researchgate.net |

| Waste | Generate significant amounts of chemical waste. | Aim to minimize waste generation through efficient and recyclable processes. nih.gov |

Deepening Mechanistic Understanding of Biological Interactions at a Molecular Level

While the broad biological activities of triazole-aniline scaffolds are recognized, a deeper understanding of their molecular interactions with biological targets is crucial for rational drug design. nih.gov The 1,2,4-triazole (B32235) ring is known to act as a pharmacophore, capable of engaging in hydrogen bonding, dipole-dipole interactions, and serving as an isostere for amide or ester groups. nih.gov Future research should focus on elucidating the precise binding modes of compounds like this compound with their target proteins.

Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information of the ligand-protein complex. This data is invaluable for understanding the key amino acid residues involved in binding and for designing modifications to enhance affinity and selectivity. nih.gov Furthermore, mechanistic studies to unravel the downstream signaling pathways affected by these compounds will be essential to fully comprehend their pharmacological effects.

Exploration of Novel Therapeutic Applications for Triazole-Aniline Scaffolds

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, found in a wide array of clinically used drugs with diverse therapeutic applications. nih.gov While research into the anticancer, antifungal, and antiviral properties of triazole derivatives is well-established, there is significant potential for exploring new therapeutic areas. researchgate.netmdpi.combohrium.com

For instance, the neuroprotective and anticonvulsant activities of some 1,2,4-triazole derivatives suggest that analogs of this compound could be investigated for neurological disorders. mdpi.comnih.gov There is also growing interest in their potential as anti-inflammatory, analgesic, and antitubercular agents. nih.govmdpi.com The exploration of these novel applications will require extensive in vitro and in vivo screening, followed by mechanistic studies to validate their therapeutic potential.

Table 2: Potential Therapeutic Applications of 1,2,4-Triazole Scaffolds

| Therapeutic Area | Rationale and Research Focus |

| Oncology | Inhibition of kinases, tubulin polymerization, and other cancer-related targets. nih.gov |

| Infectious Diseases | Antifungal, antibacterial, antiviral, and antitubercular activities. nih.govmdpi.com |

| Neurology | Anticonvulsant, anxiolytic, and neuroprotective properties. mdpi.comnih.gov |

| Inflammation | Modulation of inflammatory pathways and enzyme inhibition. nih.gov |

| Gout/Hyperuricemia | Inhibition of enzymes like xanthine (B1682287) oxidase. frontiersin.org |

Advanced Computational Methods for Lead Optimization and Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and optimization of lead compounds. nih.govfrontiersin.org For this compound and its derivatives, advanced computational methods can be employed to predict their biological activity, pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), and binding affinity for specific targets. researchgate.net

Molecular docking simulations can be used to predict the binding mode and affinity of novel analogs within the active site of a target protein. acs.orgtandfonline.com Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can help to identify the key structural features that are essential for biological activity. frontiersin.org Molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, revealing important information about the stability of the interaction. researchgate.net These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process. frontiersin.org

Development of Highly Selective and Potent Analogs based on Advanced SAR Insights

A thorough understanding of the structure-activity relationship (SAR) is fundamental to the development of highly selective and potent drug candidates. researchgate.net For the this compound scaffold, systematic modifications of the ethyl group on the triazole ring and various substituents on the aniline (B41778) ring can lead to the identification of key structural determinants for biological activity. nih.gov

Future research should focus on generating comprehensive SAR data by synthesizing and evaluating a diverse library of analogs. nih.gov This will involve exploring the effects of different alkyl and aryl substitutions on the triazole and aniline rings, as well as the introduction of various functional groups to modulate physicochemical properties such as solubility and lipophilicity. mdpi.comrsc.orgnih.gov The insights gained from these SAR studies will be instrumental in the rational design of next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.